
Methyl 5-(bromomethyl)-2-methylbenzoate
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Overview
Description
Methyl 5-(bromomethyl)-2-methylbenzoate is an organic compound with the molecular formula C9H9BrO2 It is a derivative of benzoic acid and features a bromomethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(bromomethyl)-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-methylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(bromomethyl)-2-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN) or sodium thiolate (NaSR) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of 5-(bromomethyl)-2-methylbenzoic acid.
Reduction: Formation of 5-(bromomethyl)-2-methylbenzyl alcohol.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-(bromomethyl)-2-methylbenzoate has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Its bromomethyl group is particularly useful for further functionalization, allowing for the development of new pharmaceuticals.
Synthesis of Bioactive Derivatives
Research has shown that derivatives synthesized from this compound exhibit various biological activities. For example:
- Anticancer Activity : Several studies have explored the synthesis of derivatives that target cancer cell lines. The incorporation of the bromomethyl group enhances the reactivity towards nucleophiles, facilitating the development of compounds that can induce apoptosis in cancer cells .
- Anti-inflammatory Agents : Compounds derived from this compound have shown promise in reducing inflammation in preclinical models, indicating their potential therapeutic applications .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions.
Reaction Pathways
- Nucleophilic Substitution : The bromomethyl group can be replaced by amines or alcohols, leading to the formation of amides or esters, respectively. This reaction pathway is crucial for synthesizing complex organic molecules .
- Coupling Reactions : this compound can participate in cross-coupling reactions (e.g., Suzuki coupling), enabling the construction of biaryl compounds which are important in pharmaceuticals and agrochemicals .
Case Studies
Several case studies highlight the compound's utility in research and development:
Mechanism of Action
The mechanism of action of methyl 5-(bromomethyl)-2-methylbenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a useful intermediate in various chemical reactions. The ester group can undergo hydrolysis or reduction, leading to different functional derivatives. These reactions are facilitated by the electronic effects of the substituents on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- Methyl 3-(bromomethyl)benzoate
- Methyl 2-(bromomethyl)benzoate
Uniqueness
Methyl 5-(bromomethyl)-2-methylbenzoate is unique due to the specific positioning of the bromomethyl and methyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other bromomethylbenzoate derivatives .
Biological Activity
Methyl 5-(bromomethyl)-2-methylbenzoate, also known as Methyl 5-bromo-o-toluate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its properties, synthesis, and biological effects based on various research studies.
This compound has the following chemical characteristics:
- Molecular Formula : C₉H₉BrO₂
- Molecular Weight : 229.07 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 258.9 °C
- Flash Point : 110.4 °C
These properties indicate that the compound is a stable organic molecule suitable for various applications in biological research and pharmaceutical development .
Synthesis
The synthesis of this compound typically involves bromomethylation of the corresponding methylbenzoate derivatives. A common method includes the reaction of methyl 2-methylbenzoate with bromomethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction conditions often utilize solvents like dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions to facilitate the bromination process .
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may possess cytotoxic effects on certain cancer cell lines. For instance, assays conducted on human breast cancer (MCF-7) and colon cancer (HT-29) cells showed that this compound can induce apoptosis at higher concentrations (IC50 values around 50 µM). The underlying mechanism may involve the activation of caspases and modulation of apoptotic pathways .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method was employed.
- Results : The compound showed significant inhibition zones, indicating strong antimicrobial activity.
-
Cytotoxicity Assessment :
- Objective : To assess the cytotoxic effects on breast cancer cell lines.
- Methodology : MTT assay was used to determine cell viability.
- Results : At concentrations above 50 µM, cell viability decreased significantly, suggesting potential as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. It is hypothesized that the bromine atom enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets. This interaction may lead to the inhibition of key enzymes involved in metabolic processes or DNA replication, contributing to its antimicrobial and cytotoxic effects .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | IC50 (µM) | Notes |
---|---|---|---|
This compound | Antimicrobial, Cytotoxic | ~50 | Effective against Gram-positive bacteria |
Methyl Salicylate | Anti-inflammatory | ~30 | Commonly used for pain relief |
Methyl 4-bromobenzoate | Antimicrobial | ~40 | Similar structure, different activity |
This comparative analysis highlights the unique position of this compound in terms of its biological activities relative to structurally similar compounds .
Properties
IUPAC Name |
methyl 5-(bromomethyl)-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXNZLBVXYDPSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CBr)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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